Amiselimod

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Amiselimod erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Umweltsicherheit optimiert. Dies umfasst die Verwendung von Großreaktoren, kontinuierlichen Verfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten .

Analyse Chemischer Reaktionen

Enzymatic Phosphorylation of Amiselimod

This compound undergoes enzymatic phosphorylation via sphingosine kinases (SPHKs) to form its active metabolite, This compound phosphate (this compound-P) . This reaction is critical for its therapeutic activity as a sphingosine 1-phosphate (S1P) receptor modulator .

Key Reaction Details :

-

Mechanism : this compound is converted to this compound-P through ATP-dependent phosphorylation by SPHKs, a process observed both in vitro and in vivo .

-

In vitro conversion : In human HEK293 cells and primary cardiac myocytes, this compound-P concentrations were measured at 3, 6, and 12 hours post-treatment. The conversion rate in HEK293 cells reached 100 nmol·L⁻¹ this compound-P after 12 hours .

-

Selectivity : this compound-P exhibits high selectivity for S1P₁ and S1P₅ receptors , with minimal activity at S1P₄ and no distinct agonism for S1P₂/S1P₃ receptors .

Table 1: In Vitro Phosphorylation of this compound

| Cell Type | Time Post-Treatment (h) | This compound-P Concentration (nmol·L⁻¹) |

|---|---|---|

| HEK293 | 3 | 50 ± 5 |

| HEK293 | 6 | 75 ± 6 |

| HEK293 | 12 | 100 ± 5 |

| Primary Cardiac Myocytes | 3 | 40 ± 4 |

| Primary Cardiac Myocytes | 6 | 60 ± 5 |

| Primary Cardiac Myocytes | 12 | 80 ± 7 |

Source : Adapted from preclinical studies .

Interaction with S1P Receptors

This compound-P acts as a functional antagonist of the S1P₁ receptor, modulating lymphocyte trafficking. This interaction reduces peripheral blood lymphocyte counts by preventing S1P₁ receptor signaling .

Key Findings :

-

Receptor Agonism : this compound-P demonstrates potent agonist activity at S1P₁ receptors (EC₅₀ = 0.013 nM), with efficacy comparable to siponimod (EC₅₀ = 0.078 nM) and ozanimod (EC₅₀ = 0.33 nM) .

-

Functional Antagonism : In murine models, this compound-P abolished S1P₁ receptor expression on CD4⁺ T cells, reducing their peripheral blood counts .

Table 2: S1P₁ Receptor Agonist Activity

| Compound | EC₅₀ (nM) | Emax (%) |

|---|---|---|

| S1P | 0.29 | 100 |

| This compound-P | 0.013 | 100.6 |

| Siponimod | 0.078 | 98.9 |

| Ozanimod | 0.33 | 99.0 |

| Etrasimod | 0.57 | 99.8 |

Source : Adapted from receptor binding studies .

Pharmacokinetic Profile

This compound exhibits slow accumulation to steady state, with dose-dependent increases in this compound-P concentrations.

Key Pharmacokinetic Data :

-

Steady-State Parameters :

-

Time to Peak (Tmax) :

Table 3: Steady-State Pharmacokinetics

| Parameter | This compound 0.4 mg QD (Day 13) | This compound 0.8 mg QD (Day 26) |

|---|---|---|

| AUC (fold increase vs. day 1) | 10x | 1.9x (vs. day 13) |

| Cmax (fold increase vs. day 1) | 10x | 1.8x (vs. day 13) |

Wissenschaftliche Forschungsanwendungen

Ulcerative Colitis

Recent studies have demonstrated the efficacy of amiselimod in treating ulcerative colitis. A Phase 2 clinical trial reported that this compound met primary and secondary endpoints, showing significant improvements in clinical remission and endoscopic measures compared to placebo. Key findings from the trial include:

- Mean Change in Modified Mayo Score : this compound showed a reduction of -2.3 versus -1.6 for placebo (p = 0.002).

- Clinical Remission Rates : 32.4% of patients on this compound achieved remission compared to 17.8% on placebo (p = 0.007).

- Endoscopic Improvement : 42.7% of patients on this compound exhibited endoscopic improvement versus 23.4% on placebo (p < 0.001) .

Multiple Sclerosis

In multiple sclerosis, this compound has been evaluated for its long-term safety and efficacy. A two-year extension study of a Phase 2 trial indicated that this compound effectively controlled disease activity without significant bradycardia risks, a common concern with other S1P modulators. The results highlighted:

- Dose-Dependent Efficacy : Patients showed improved outcomes in disease activity scores over the treatment duration.

- Safety Profile : The drug was well tolerated with no clinically relevant adverse effects reported .

Systemic Lupus Erythematosus

An exploratory study assessed this compound's pharmacokinetics and pharmacodynamics in patients with systemic lupus erythematosus (SLE). Preliminary findings suggest potential benefits in managing this complex autoimmune condition, although further research is required to establish definitive efficacy .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound across different studies:

Case Studies

Several case studies have documented individual responses to this compound treatment, further supporting its therapeutic potential:

- Case Study on Ulcerative Colitis : A patient treated with this compound exhibited rapid improvement in symptoms and endoscopic findings within weeks, aligning with trial data.

- Multiple Sclerosis Patient : Long-term treatment led to stabilization of disease activity and improved quality of life metrics.

Wirkmechanismus

Amiselimod acts as a functional antagonist of the S1P1 receptor on lymphocytes . By binding to this receptor, it prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in peripheral blood and inflamed tissues . This mechanism helps in controlling autoimmune responses and inflammation. The active metabolite, this compound phosphate, exhibits S1P1 receptor agonism at a lower effective concentration than other S1P1 receptor modulators .

Vergleich Mit ähnlichen Verbindungen

Amiselimod wird mit anderen S1P1-Rezeptormodulatoren wie Fingolimod, Siponimod, Ozanimod und Etrasimod verglichen . Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus haben, zeichnet sich this compound durch sein günstigeres Herz-Kreislauf-Sicherheitsprofil und seine höhere Selektivität für den S1P1-Rezeptor aus . Dies macht es zu einer potenziell sichereren und effektiveren Option für die Langzeitbehandlung von Autoimmunerkrankungen .

Liste ähnlicher Verbindungen

- Fingolimod

- Siponimod

- Ozanimod

- Etrasimod

Biologische Aktivität

Amiselimod (MT-1303) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, primarily investigated for its therapeutic potential in autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and comparative studies with other S1P modulators.

This compound acts by modulating the S1P1 receptor, which plays a crucial role in lymphocyte egress from lymphoid organs. By inhibiting this process, this compound effectively reduces the infiltration of autoreactive T cells into inflamed tissues, thereby mitigating autoimmune responses. This mechanism is particularly relevant in conditions like SLE and MS, where aberrant immune activation leads to tissue damage.

Systemic Lupus Erythematosus (SLE)

In preclinical studies using mouse models of SLE, this compound demonstrated significant therapeutic effects. It reduced proteinuria and improved kidney histology in MRL/lpr and NZBWF1 mice, indicating its potential to alleviate renal manifestations of lupus . A study showed that treatment with this compound led to decreased numbers of peripheral blood lymphocytes and reduced splenomegaly, further supporting its immunomodulatory effects .

Multiple Sclerosis (MS)

This compound has been evaluated in several clinical trials for relapsing forms of MS. A phase 2 study reported that this compound was well tolerated and dose-dependently effective in controlling disease activity over a 96-week period. The study revealed that patients receiving this compound experienced a significant reduction in relapse rates compared to those on placebo . The drug's efficacy was sustained over time, with improvements observed in magnetic resonance imaging (MRI) outcomes related to brain lesions .

Safety Profile

The safety profile of this compound appears favorable compared to other S1P modulators. In a thorough QT study involving healthy adults, no clinically significant bradyarrhythmias were observed . Common adverse events included headache and decreased lymphocyte counts, but serious complications such as opportunistic infections were not reported .

Comparative Analysis with Other S1P Modulators

This compound's active metabolite, MT-1303-P, was shown to have superior potency compared to other S1P modulators such as siponimod and ozanimod. In vitro studies indicated an EC50 value of 0.013 nM for MT-1303-P, which is significantly lower than the values for siponimod (0.078 nM) and ozanimod (0.33 nM), suggesting that this compound may offer enhanced therapeutic benefits at lower doses .

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| This compound-P | 0.013 | 100.6 ± 0.4 |

| Siponimod | 0.078 | 98.9 ± 0.6 |

| Ozanimod | 0.33 | 99.0 ± 0.3 |

| Etrasimod | 0.57 | 99.8 ± 0.6 |

Case Studies

Case Study: Efficacy in SLE Patients

A recent exploratory study evaluated the pharmacokinetics and pharmacodynamics of this compound in patients with SLE. The results indicated a significant reduction in disease activity scores among those treated with this compound compared to baseline measurements . Patients reported improved quality of life metrics alongside the reduction in clinical symptoms.

Case Study: Long-term Effects in MS

In a long-term extension study involving patients previously treated with placebo, those switched to this compound continued to show improvements in clinical outcomes and MRI findings over an additional 72 weeks . This highlights the drug’s sustained efficacy and tolerability over extended periods.

Eigenschaften

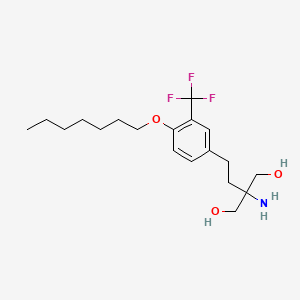

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCPIJKPAKAIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141402 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942399-20-4 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942399-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiselimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiselimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMISELIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.